Nitrate de ZINC

Vue d'ensemble

Description

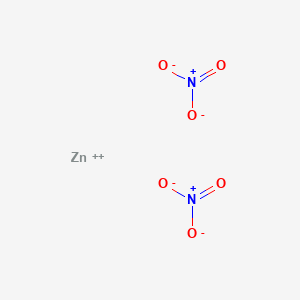

Zinc nitrate is an inorganic chemical compound with the formula Zn(NO₃)₂. It is a colorless, crystalline salt that is highly deliquescent, meaning it can absorb moisture from the air and dissolve in it. Zinc nitrate is typically encountered as a hexahydrate, Zn(NO₃)₂·6H₂O, and is soluble in both water and alcohol .

Applications De Recherche Scientifique

Energy Storage

Zinc-Nitrate Batteries

Zinc nitrate has emerged as a key component in the development of rechargeable zinc-nitrate batteries. These batteries utilize the redox potential difference between zinc and nitrate ions for energy storage. Recent research from City University of Hong Kong demonstrated the creation of a high-performance rechargeable zinc-nitrate/ethanol battery using a novel bifunctional catalyst. This innovation enhances the efficiency of both the electrocatalytic nitrate reduction reaction and ethanol oxidation reaction, paving the way for sustainable energy storage solutions .

Chemical Synthesis

Zinc nitrate serves as a crucial reactant in various chemical synthesis processes:

- Coordination Polymers : It is commonly used in laboratories for synthesizing coordination polymers, which are essential in materials science.

- Catalyst in Organic Reactions : Zinc nitrate acts as a catalyst in the production of dyes, pharmaceuticals, and agrochemicals .

- Production of Zinc Salts : It provides a precursor for synthesizing other zinc compounds .

Textile Industry

In the textile industry, zinc nitrate is utilized for:

- Dyeing Processes : As a mordant, it enhances dye uptake, resulting in brighter colors and improved durability of fabrics .

- Flame Retardancy : It contributes to producing flame-retardant textiles, increasing safety in various applications.

- Anti-Microbial Treatments : Zinc nitrate-treated fabrics exhibit antimicrobial properties, making them suitable for medical textiles .

Ceramics and Glass Manufacturing

Zinc nitrate plays a significant role in enhancing the properties of ceramic materials:

- Improved Mechanical Properties : It enhances thermal and mechanical properties, leading to high-strength ceramics.

- Flux Agent in Glass Production : Zinc nitrate improves optical properties and stability in glass products, including specialized radiation-shielding glass .

Environmental Applications

Zinc nitrate is instrumental in environmental remediation efforts:

- Water Treatment : It aids in purifying water by removing impurities and harmful substances.

- Soil Remediation : Zinc nitrate helps stabilize heavy metals in contaminated soils, reducing environmental risks .

Data Table: Properties and Applications of Zinc Nitrate

| Application Area | Specific Use | Benefits |

|---|---|---|

| Energy Storage | Rechargeable zinc-nitrate batteries | High performance and sustainable energy storage |

| Chemical Synthesis | Catalyst for organic reactions | Production of dyes and pharmaceuticals |

| Textile Industry | Mordant for dyeing | Brighter colors and improved durability |

| Ceramics | Enhances mechanical properties | High-strength ceramics |

| Environmental Science | Water purification | Removal of impurities |

Case Study 1: Rechargeable Zinc-Nitrate Battery Development

A collaborative study led by chemists from City University of Hong Kong focused on developing an efficient catalyst for zinc-nitrate batteries. The introduction of a tetraphenylporphyrin-modified bimetallic catalyst significantly improved the battery's performance metrics, highlighting zinc nitrate's potential in renewable energy technologies .

Case Study 2: Textile Treatment Innovations

Research conducted on the application of zinc nitrate in textile treatments demonstrated its effectiveness as a mordant. Fabrics treated with zinc nitrate exhibited enhanced dye uptake and durability compared to untreated fabrics, showcasing its utility in improving textile quality .

Analyse Biochimique

Biochemical Properties

Zinc nitrate ionises to give zinc and nitrate ions in water . The basic radical Zn2+ hydrolyses to give weak base Zn(OH)2 and H+ ions are released which makes the solution acidic . Many gram-negative bacteria use nitrate as the final electron acceptor . Nitrate reduction test is a test that determines the production of an enzyme called nitrate reductase, which results in the reduction of nitrate (NO3) .

Molecular Mechanism

Zinc nitrate’s molecular mechanism involves the reduction of nitrate to nitrite by the enzyme nitrate reductase . This enzyme reduces the nitrate present in the broth to nitrite, which may then be further reduced to nitric oxide, nitrous oxide, or nitrogen .

Temporal Effects in Laboratory Settings

It is known that zinc nitrate can be used in the synthesis of ZnO nanoparticles .

Metabolic Pathways

Zinc nitrate is involved in the nitrate reduction pathway . In this pathway, nitrate is reduced to nitrite by the enzyme nitrate reductase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Zinc nitrate is usually prepared by dissolving zinc metal, zinc oxide, or related materials in nitric acid. The reactions are as follows:

- Zinc metal: [ \text{Zn} + 2 \text{HNO}_3 \rightarrow \text{Zn(NO}_3\text{)}_2 + \text{H}_2 ]

- Zinc oxide: [ \text{ZnO} + 2 \text{HNO}_3 \rightarrow \text{Zn(NO}_3\text{)}_2 + \text{H}_2\text{O} ]

These reactions are accompanied by the hydration of zinc nitrate. The anhydrous salt can be prepared by reacting anhydrous zinc chloride with nitrogen dioxide: [ \text{ZnCl}_2 + 4 \text{NO}_2 \rightarrow \text{Zn(NO}_3\text{)}_2 + 2 \text{NOCl} ]

Industrial Production Methods: Industrial production of zinc nitrate typically involves the same reactions but on a larger scale, with careful control of reaction conditions to ensure purity and yield .

Types of Reactions:

-

Thermal Decomposition: On heating, zinc nitrate undergoes thermal decomposition to form zinc oxide, nitrogen dioxide, and oxygen: [ 2 \text{Zn(NO}_3\text{)}_2 \rightarrow 2 \text{ZnO} + 4 \text{NO}_2 + \text{O}_2 ]

-

Reaction with Acetic Anhydride: Treatment of zinc nitrate with acetic anhydride gives zinc acetate: [ \text{Zn(NO}_3\text{)}_2 + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{Zn(CH}_3\text{COO)}_2 + 2 \text{HNO}_3 ]

Common Reagents and Conditions:

Oxidizing Agent: Zinc nitrate acts as a strong oxidizing agent and can react with various reducing agents under appropriate conditions.

Major Products:

Zinc Oxide: Formed during thermal decomposition.

Zinc Acetate: Formed when reacted with acetic anhydride.

Mécanisme D'action

Zinc nitrate ionizes in water to give zinc and nitrate ions. The zinc ions can hydrolyze to form zinc hydroxide and release hydrogen ions, making the solution acidic . In biological systems, zinc ions can interact with various enzymes and proteins, influencing their activity and stability .

Comparaison Avec Des Composés Similaires

Zinc Sulfate (ZnSO₄): Used in agriculture as a micronutrient and in medicine as an astringent.

Zinc Chloride (ZnCl₂): Used in textile processing, metallurgical fluxes, and as a disinfectant.

Uniqueness: Zinc nitrate’s strong oxidizing properties and its ability to form zinc oxide upon decomposition make it unique compared to other zinc salts .

Activité Biologique

Zinc nitrate, with the chemical formula Zn(NO₃)₂, is a colorless crystalline solid that has garnered attention for its various biological activities. This article provides a comprehensive overview of the biological effects, mechanisms of action, and potential applications of zinc nitrate, based on diverse research findings.

Overview of Zinc Nitrate

Zinc nitrate is primarily used in agriculture as a fertilizer and in various industrial applications. Its role as a source of zinc, an essential trace element, is crucial for numerous biological processes.

1. Antimicrobial Properties

Zinc nitrate exhibits significant antimicrobial activity against various pathogens. Studies have shown that zinc compounds, including zinc nitrate, can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for zinc oxide nanoparticles derived from zinc nitrate were reported to be 92.07 ± 0.13 μg/mL for E. coli and 88.13 ± 0.35 μg/mL for S. aureus .

Mechanisms of Action:

- Reactive Oxygen Species (ROS) Generation: Zinc ions can induce oxidative stress in microbial cells, leading to cell death.

- Membrane Disruption: Zinc can interact with bacterial membranes, compromising their integrity and function.

- DNA Damage: Zinc ions may interfere with DNA replication and repair mechanisms .

2. Role in Plant Growth and Development

Zinc is vital for plant growth, influencing enzyme activity and photosynthesis. Zinc nitrate is often used to correct zinc deficiencies in crops, promoting better yields and health.

Effects on Plant Physiology:

- Enhances chlorophyll synthesis.

- Improves root development and nutrient uptake.

- Increases resistance to diseases .

Case Study 1: Antibacterial Efficacy of Zinc Oxide Nanoparticles

A study demonstrated that zinc oxide nanoparticles synthesized from zinc nitrate exhibited strong antibacterial properties against multidrug-resistant bacteria. The nanoparticles were effective due to their ability to generate ROS and disrupt cellular functions .

| Pathogen | MIC (μg/mL) |

|---|---|

| Escherichia coli | 92.07 ± 0.13 |

| Staphylococcus aureus | 88.13 ± 0.35 |

Case Study 2: Impact on Crop Yield

Research conducted on wheat crops treated with zinc nitrate showed a marked increase in yield compared to untreated controls. The study highlighted the importance of zinc in enhancing photosynthetic efficiency and overall plant vigor .

Zinc nitrate's biological activity can be attributed to several mechanisms:

- Enzyme Activation: Zinc acts as a cofactor for numerous enzymes involved in metabolic processes.

- Gene Expression Regulation: Zinc influences the expression of genes related to stress responses in both plants and animals.

- Immune Function Enhancement: In humans, adequate zinc levels are associated with improved immune responses .

Propriétés

IUPAC Name |

zinc;dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.Zn/c2*2-1(3)4;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDPHDOFVYQSGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn(NO3)2, Array, N2O6Zn | |

| Record name | ZINC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | zinc nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890636 | |

| Record name | Zinc nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc nitrate is a colorless crystalline solid. Noncombustible, but accelerates the burning of combustible materials. If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used as a catalyst in the manufacture of other chemicals, in medicine, and in dyes., Dry Powder; Liquid, Colorless solid; [ICSC] White solid; mp = 45.5 deg C (trihydrate); [HSDB], COLOURLESS CRYSTALS OR POWDER. | |

| Record name | ZINC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ZINC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOLUBILITY: 184.3 G/100 CC WATER @ 20 °C /HEXAHYDRATE/, Soluble in alcohol., In water, 93 g/100g., Solubility in water, g/100ml at 20 °C: 200 (very good) | |

| Record name | ZINC NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1056 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.07 at 68 °F (USCG, 1999) - Denser than water; will sink, DENSITY: 2.065 G/CU CM @ 14 °C /HEXAHYDRATE/, Relative density (water = 1): 2.07 (hexahydrate) | |

| Record name | ZINC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1056 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White powder | |

CAS No. |

7779-88-6 | |

| Record name | ZINC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDO66F5U49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1056 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

97 °F (USCG, 1999), -18 °C /hydrate/, ~110 °C | |

| Record name | ZINC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1056 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: What are some common applications of zinc nitrate in materials science?

A: Zinc nitrate serves as a versatile precursor for synthesizing various zinc-containing materials. It's used to create zinc oxide nanoparticles [, , , , , ], modify coral hydroxyapatite for bone tissue engineering [], develop dye-sensitized solar cells [, ], and prepare porous coatings on titanium through plasma electrolytic oxidation [].

Q2: Can you elaborate on the role of zinc nitrate in fabricating ZnO nanostructures?

A: Zinc nitrate acts as a precursor in different synthesis routes for ZnO nanostructures. For instance, in hydrothermal synthesis, zinc nitrate reacts with a base like hexamethylenetetramine (HMT) to form ZnO nanorods [, ]. The morphology of the nanostructures can be tailored by adjusting parameters such as precursor concentration, temperature, and the use of additives like Pluronic P123 [].

Q3: How does the concentration of zinc nitrate influence the properties of synthesized materials?

A: The concentration of zinc nitrate plays a critical role in determining the size and distribution of nanoparticles. Studies have demonstrated that increasing the concentration of zinc nitrate during the hydrothermal synthesis of gold nanoparticles (AuNPs) leads to smaller AuNPs with lower area density [].

Q4: Does zinc nitrate impact the mechanical properties of materials like epoxy resin?

A: Research indicates that incorporating zinc oxide nanoparticles synthesized from zinc nitrate into epoxy resin can enhance its mechanical properties. This improvement is attributed to the good interfacial adhesion between the nanoparticles and the epoxy matrix [].

Q5: Is zinc nitrate used in the development of anti-reflective coatings?

A: Yes, zinc nitrate solutions are employed in the fabrication of anti-reflective coatings for dye-sensitized solar cells (DSSCs) []. These coatings, typically composed of zinc oxide, help improve the light-harvesting efficiency of the solar cells.

Q6: Does zinc nitrate contribute to corrosion or corrosion inhibition?

A: Zinc nitrate exhibits a complex behavior regarding corrosion. While it can be corrosive to certain materials like carbon steel in high concentrations [], it also acts as a corrosion inhibitor when combined with other inhibitors like 2-mercaptobenzoimidazole []. The synergistic effect of zinc nitrate with sodium molybdate and tripolyphosphate significantly reduces the corrosion rate of stainless steel in acidic potassium permanganate solutions [].

Q7: What factors influence the corrosive or inhibitive nature of zinc nitrate?

A: The corrosive or inhibitive behavior of zinc nitrate depends on factors like its concentration, the presence of other chemicals, and the type of material it interacts with. For instance, a study found minimal corrosion of steel in zinc nitrate solutions at specific concentrations (100-150 g/L at 20°C) [].

Q8: How does inhaled zinc nitrate affect biological systems, particularly in mice?

A: Inhaling aerosolized zinc nitrate can induce acute pulmonary inflammation in mice []. This inflammatory response involves the release of cytokines and is dose-dependent. The study also revealed that zinc nitrate's effects are primarily localized to the lungs, with minimal systemic impact compared to inhaled zinc oxide nanoparticles [].

Q9: Does zinc nitrate affect the growth and reproduction of organisms in soil?

A: Research suggests that zinc nitrate can be more toxic to soil invertebrates like earthworms and collembolans in natural soils compared to artificial soil []. The toxicity is influenced by soil properties like pH. The study emphasized the importance of considering the variability of natural soils in ecological risk assessments [].

Q10: Can zinc nitrate be used to modify biological materials like chitosan hydrogels?

A: Yes, zinc nitrate can be incorporated into chitosan hydrogels, where it acts as a catalyst in the crosslinking reaction of chitosan []. This crosslinking influences the properties of the hydrogels, such as their swelling behavior, gelation time, and porosity [].

Q11: What are the environmental implications of using zinc nitrate?

A: The use of zinc nitrate necessitates careful consideration of its environmental impact. While it can be used to remediate contaminated soils due to its antimicrobial properties [], its release into the environment can negatively impact organisms like earthworms and collembolans [].

Q12: Are there any strategies for mitigating the potential negative environmental impact of zinc nitrate?

A: Sustainable practices are crucial for minimizing the environmental footprint of zinc nitrate. This includes careful dosage control in applications like soil treatment [], exploring alternative materials with lower environmental impact [], and implementing effective waste management and recycling strategies [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.